

# Synthesis of Chromium(III) Oxalate Complexes: An In-depth Technical Guide

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Compound of Interest		
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This technical guide provides a comprehensive overview of the synthesis of various chromium(III) oxalate complexes, with a focus on potassium tris(oxalato)chromate(III) and the geometric isomers of potassium diaquadioxalatochromate(III). Detailed experimental protocols, quantitative data, and process visualizations are presented to aid in the replication and further investigation of these coordination compounds.

# Introduction to Chromium(III) Oxalate Complexes

Chromium(III) is a  $d^3$  transition metal ion that readily forms stable octahedral complexes. Oxalate ( $C_2O_4{}^{2-}$ ), a bidentate ligand, chelates to the chromium center through two oxygen atoms. This interaction can result in the formation of mono-, bis-, and tris-oxalato complexes. These compounds are of interest due to their photochemical properties and as precursors for the synthesis of other chromium-containing materials. The tris(oxalato)chromate(III) complex, in particular, is known for its striking color changes depending on the ambient light.

# Synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate $(K_3[Cr(C_2O_4)_3]\cdot 3H_2O)$

The synthesis of potassium tris(oxalato)chromate(III) trihydrate involves the reduction of hexavalent chromium in potassium dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>) by oxalic acid (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>) in the



presence of potassium oxalate ( $K_2C_2O_4$ ). The chromium is reduced from the +6 to the +3 oxidation state.

### **Overall Reaction**

The balanced chemical equation for the synthesis is:

 $K_2Cr_2O_7 + 7H_2C_2O_4 + 2K_2C_2O_4 \rightarrow 2K_3[Cr(C_2O_4)_3]\cdot 3H_2O + 6CO_2 + H_2O[1]$ 

**Ouantitative Data Summary** 

Reference	Reactant Masses	Reported Yield
Scribd[2]	5.027 g H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ·2H <sub>2</sub> O, 1.874 g K <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> , K <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O (not specified)	75.6%
Scribd[3]	Not specified	49.02%
Studylib[4]	Not specified	59.45%
Scribd[5]	5.00 g H <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ·2H <sub>2</sub> O, K <sub>2</sub> Cr <sub>2</sub> O <sub>7</sub> (not specified), 2.10 g K <sub>2</sub> C <sub>2</sub> O <sub>4</sub> ·H <sub>2</sub> O	22.32%

# **Experimental Protocol**

This protocol is a synthesized representation of methodologies found in the cited literature.[1] [5][6][7]

### Materials:

- Potassium Dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>)
- Oxalic Acid Dihydrate (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O)
- Potassium Oxalate Monohydrate (K<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·H<sub>2</sub>O)
- Ethanol (95%)



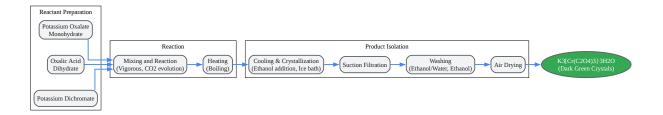
- Distilled Water
- Beakers
- Heating Plate/Stirrer
- Buchner Funnel and Filter Flask
- Ice Bath

### Procedure:

- In a beaker, suspend approximately 10 g of oxalic acid dihydrate in 20 mL of water.
- Slowly add 3.6 g of potassium dichromate to the oxalic acid suspension with constant stirring. A vigorous reaction will occur with the evolution of carbon dioxide, and the mixture will heat up.[7]
- Once the initial reaction subsides (after about 15 minutes), dissolve 4.2 g of potassium oxalate monohydrate into the hot, dark green-black solution.[7]
- Heat the solution to boiling for 10 minutes.[7]
- Allow the solution to cool to room temperature.
- With stirring, add approximately 10-20 mL of 95% ethanol to the cooled solution.
- Further cool the mixture in an ice bath to induce crystallization. The solution should thicken with dark green to almost black crystals.[6][7]
- Collect the crystals by suction filtration using a Buchner funnel.
- Wash the crystals with two small portions of a 1:1 ethanol/water mixture, followed by a wash with pure ethanol to aid in drying.
- Air dry the final product.

# **Synthesis Workflow**





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Caption: Workflow for the synthesis of Potassium Tris(oxalato)chromate(III) Trihydrate.

# Synthesis of Diaquadioxalatochromate(III) Isomers

The diaquadioxalatochromate(III) ion,  $[Cr(C_2O_4)_2(H_2O)_2]^-$ , exists as two geometric isomers: cis and trans. The synthesis of each isomer is highly dependent on the reaction conditions.[8]

# Synthesis of cis-Potassium Diaquadioxalatochromate(III) Dihydrate (cis-K[Cr(C<sub>2</sub>O<sub>4</sub>)<sub>2</sub>(H<sub>2</sub>O)<sub>2</sub>]-2H<sub>2</sub>O)

The cis-isomer is typically favored under non-equilibrium, solid-state, or near solid-state conditions.[8]

This protocol is based on the "dry" synthesis method.[8][9]

### Materials:

Potassium Dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>), finely ground



- Oxalic Acid Dihydrate (H2C2O4·2H2O), finely ground
- Mortar and Pestle
- Porcelain Dish
- Watch Glass
- Ethanol (95%)

### Procedure:

- Thoroughly grind together 2 g of potassium dichromate and 6 g of oxalic acid dihydrate in a dry mortar and pestle until a fine, intimately mixed powder is obtained.[9]
- Transfer the powder to a porcelain dish that has been slightly wetted with a few drops of water.[9]
- Cover the dish with a watch glass and allow the reaction to initiate. An exothermic reaction with the evolution of CO<sub>2</sub> will occur.
- Let the mixture stand for about an hour to ensure the reaction goes to completion.
- Add approximately 30 mL of 95% ethanol and stir to precipitate the solid product.
- Collect the solid by filtration and wash with a small amount of 95% ethanol.
- Air dry the product. The cis-isomer is typically a dark green or blue-gray solid.[10][11]

# Synthesis of trans-Potassium Diaquadioxalatochromate(III) Trihydrate (trans- $K[Cr(C_2O_4)_2(H_2O)_2]-3H_2O)$

The trans-isomer is generally prepared in a boiling aqueous solution, and its lower solubility allows for its preferential crystallization upon cooling.[8][10]

This protocol is derived from methods described for crystallization from an aqueous solution. [10][11][12]



### Materials:

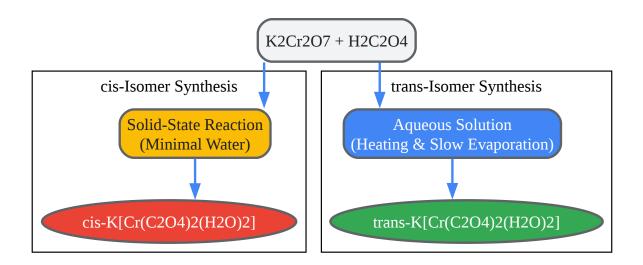
- Potassium Dichromate (K<sub>2</sub>Cr<sub>2</sub>O<sub>7</sub>)
- Oxalic Acid Dihydrate (H<sub>2</sub>C<sub>2</sub>O<sub>4</sub>·2H<sub>2</sub>O)
- Beaker
- Hot Plate
- Ethanol

### Procedure:

- Dissolve 12 g of oxalic acid dihydrate in a minimal amount of boiling water in a beaker.[11]
- In a separate container, dissolve 4 g of potassium dichromate in a small amount of water.
- Slowly add the potassium dichromate solution in small portions to the hot oxalic acid solution. Cover the beaker with a watch glass to prevent splashing.[11]
- Slowly evaporate the resulting solution to about half of its original volume, being careful not to boil it.[10][12]
- Allow the solution to cool and evaporate further at room temperature. The trans-isomer will
  crystallize out as purple or dark green-gray crystals.[10][11]
- Filter the crystals and wash them with cold water and then with ethanol.[11]
- Air dry the product. It is important not to evaporate the solution to dryness to maximize the purity of the trans-isomer.[10][12]

# **Isomer Synthesis Pathways**





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Caption: Logical relationship for the synthesis of cis and trans isomers.

# **Characterization of Chromium(III) Oxalate Complexes**

The synthesized complexes can be characterized by a variety of analytical techniques to confirm their identity and purity.

- UV-Vis Spectroscopy: Both cis and trans isomers of the diaquadioxalatochromate(III) complex exhibit two maximum absorption wavelengths at approximately 415 nm and 560 nm.[13]
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the coordination of the oxalate ligands to the chromium center.
- Ammonia Test for Isomer Purity: A simple chemical test can distinguish between the cis and trans isomers. When a drop of dilute ammonia is added to a few crystals on filter paper, the cis-isomer dissolves to form a dark green stain, while the trans-isomer remains as a light brown, undissolved solid.[11]

## Conclusion



The synthesis of chromium(III) oxalate complexes is a well-established area of inorganic chemistry, offering excellent examples of coordination chemistry principles, including redox reactions, chelation, and geometric isomerism. The procedures outlined in this guide provide a solid foundation for the preparation of potassium tris(oxalato)chromate(III) and the selective synthesis of the cis and trans isomers of potassium diaquadioxalatochromate(III). Careful control of reaction conditions is paramount to achieving the desired product in good yield and purity. These compounds serve as valuable starting materials and subjects of study for researchers in various fields of chemistry and materials science.

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